2,2-Difluorononanal
Description
2,2-Difluorononanal is a fluorinated aldehyde with a nine-carbon backbone and two fluorine atoms substituted on the second carbon. Structurally, it combines the reactivity of an aldehyde group with the electronic effects of fluorine, which typically enhance stability, polarity, and resistance to metabolic degradation. Fluorine's electronegativity and small atomic radius often confer improved thermal stability and bioavailability to such compounds compared to non-fluorinated analogs.
Properties
Molecular Formula |
C9H16F2O |
|---|---|
Molecular Weight |
178.22 g/mol |
IUPAC Name |
2,2-difluorononanal |
InChI |
InChI=1S/C9H16F2O/c1-2-3-4-5-6-7-9(10,11)8-12/h8H,2-7H2,1H3 |
InChI Key |
VJKZXZLWKKSLJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C=O)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluorononanal typically involves the fluorination of nonanal or its derivatives. One common method is the reaction of nonanal with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluorononanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2,2-Difluorononanoic acid.
Reduction: 2,2-Difluorononanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Difluorononanal has several applications in scientific research:
Chemistry: It is used as a
Comparison with Similar Compounds
Comparison with Structurally Similar Fluorinated Compounds
Although direct data on 2,2-Difluorononanal are absent in the provided sources, insights can be drawn from structurally related fluorinated compounds. Below is a comparative analysis based on molecular features, properties, and applications:
2,2-Difluorocyclopropanecarboxylic Acid
- Molecular Formula : C₄H₄F₂O₂ | Molecular Weight : 122.07 g/mol .
- Functional Groups : Carboxylic acid, cyclopropane ring.
- Fluorine Substitution : Two fluorines on adjacent carbons in a strained cyclopropane ring.
- Applications :
- Pharmaceutical intermediate (enhances metabolic stability and lipophilicity of drug candidates).
- Material science (building block for fluorinated polymers).
- Key Differences: The cyclopropane ring introduces steric strain, increasing reactivity compared to linear aldehydes like this compound. The carboxylic acid group enables salt formation and conjugation, unlike the aldehyde’s electrophilic nature.
2-(Difluoromethylsulphonyl)-6-fluoroaniline
- Molecular Weight : 225.19 g/mol | Structure : Difluoromethyl sulfonyl group attached to an aniline ring .
- Functional Groups : Sulfonyl, amine, aromatic ring.
- Fluorine Substitution : Three fluorines (two on sulfonyl, one on aromatic ring).
- Applications :
- Agrochemicals (improves pesticidal activity via fluorinated motifs).
- Pharmaceuticals (modulates drug solubility and target binding).
- Key Differences :
- The sulfonyl group enhances hydrolytic stability compared to aldehydes.
- Aromatic fluorination directs electronic effects differently than aliphatic fluorination.
Butanoic Acid, 2,2-Dimethyl
- Molecular Formula : C₆H₁₂O₂ | Molecular Weight : 116.16 g/mol .
- Functional Groups : Carboxylic acid, branched alkyl chain.
- Non-Fluorinated Comparison: Branched methyl groups reduce melting/boiling points versus linear chains. Lacks fluorine’s electronegativity, resulting in lower chemical inertness.
Data Table: Comparative Analysis of Fluorinated Compounds
*Data for this compound inferred from structural analogs due to absence in provided sources.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
